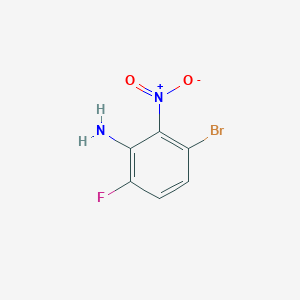
3-Bromo-6-fluoro-2-nitroanilina
Descripción general
Descripción
“3-Bromo-6-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C6H4BrFN2O2 . It has a molecular weight of 235.01 .
Physical And Chemical Properties Analysis
“3-Bromo-6-fluoro-2-nitroaniline” has a predicted density of 1.896±0.06 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not available in the searched resources.Aplicaciones Científicas De Investigación
Química Analítica
Como estándar analítico, la 3-Bromo-6-fluoro-2-nitroanilina se puede utilizar en cromatografía para ayudar a identificar y cuantificar compuestos similares en mezclas. Su estructura única le permite servir como punto de referencia en métodos como la cromatografía líquida de alta resolución (HPLC) y la cromatografía de gases (GC).
Cada una de estas aplicaciones aprovecha la estructura química única de This compound para cumplir funciones específicas en la investigación científica y los procesos industriales. La versatilidad del compuesto subraya su importancia en varios campos de la química y la ciencia de los materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Nitroanilines are generally known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3-Bromo-6-fluoro-2-nitroaniline involves several steps . The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it influences the position of subsequent substitutions on the aromatic ring .
Result of Action
The compound’s nitration, amine conversion, and bromination steps could potentially result in various chemical reactions and interactions at the molecular and cellular levels .
Action Environment
The action of 3-Bromo-6-fluoro-2-nitroaniline can be influenced by various environmental factors . For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, 3-Bromo-6-fluoro-2-nitroaniline can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism . Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 3-Bromo-6-fluoro-2-nitroaniline on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, 3-Bromo-6-fluoro-2-nitroaniline may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoro-2-nitroaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 3-Bromo-6-fluoro-2-nitroaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-2-nitroaniline can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 3-Bromo-6-fluoro-2-nitroaniline can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-2-nitroaniline in animal models are dose-dependent. At low doses, it may have minimal effects on cellular function and overall health. At higher doses, 3-Bromo-6-fluoro-2-nitroaniline can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
3-Bromo-6-fluoro-2-nitroaniline is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the overall metabolic flux and the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-fluoro-2-nitroaniline is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-2-nitroaniline can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-6-fluoro-2-nitroaniline is crucial for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
3-bromo-6-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCOMBNHUTKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


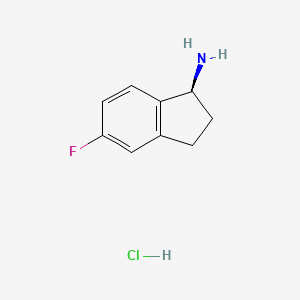
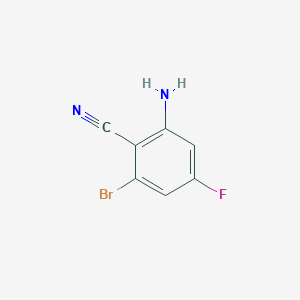
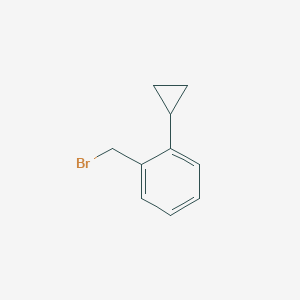

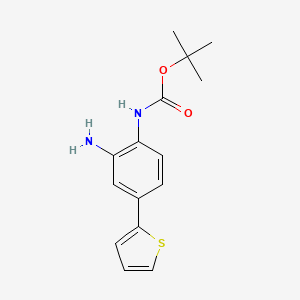
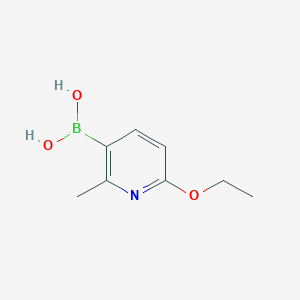
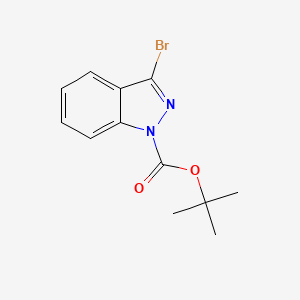
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
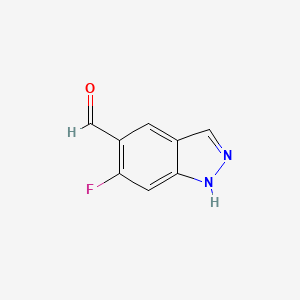

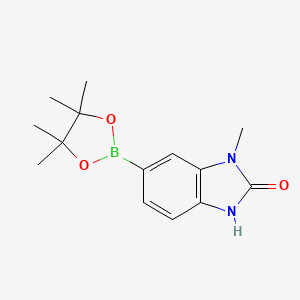

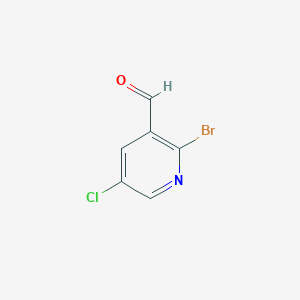
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
